(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid
Description
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is a chiral amino acid derivative with the molecular formula C₆H₁₁NO₄ and an average molecular weight of 161.157 . It features two defined stereocenters at positions (2S,3R), distinguishing it from other glutamic acid derivatives. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the α-amino group, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound is pivotal in peptide synthesis and medicinal chemistry, where stereochemical precision and functional group compatibility are critical.
Properties
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t6-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATXSXNMPLAJCZ-SVRRBLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Optimization
Aqueous-organic biphasic systems are preferred for Boc protection. For example, a mixture of water and acetone (1:10 v/v) with triethylamine (Et₃N) as the base achieves 90% yield for Boc-L-glutamic acid under mild conditions (25°C, 4 hours). In contrast, using trimethylamine ((CH₃)₃N) in a water-acetone system (1:10 v/v) at 0°C reduces the reaction time to 0.5 hours but results in a lower yield (60%). The choice of base significantly impacts reaction kinetics, with Et₃N providing superior proton scavenging without compromising stereochemical integrity.
Table 1: Comparative Boc Protection Conditions
Workup and Isolation
Post-reaction workup involves pH adjustment to 2–3 using dilute HCl, followed by extraction with ethyl acetate. The organic layer is washed with saturated brine, dried over Na₂SO₄, and concentrated under reduced pressure. Crystallization using ethyl acetate and petroleum ether (1:2 v/v) yields Boc-L-glutamic acid as a white crystalline solid.
The stereoselective introduction of the 3-methyl group into Boc-L-glutamic acid presents a synthetic challenge, requiring careful control to preserve the (R)-configuration. Two primary strategies are employed: alkylation of protected intermediates and reductive amination.
Alkylation with Methyl Iodide
A Boc-protected glutamic acid derivative (e.g., methyl ester) is treated with methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH) under anhydrous conditions. This method, adapted from peptide synthesis protocols, achieves methylation at the γ-position with minimal racemization. For instance, alkylation of Boc-L-glutamic acid α-methyl ester in tetrahydrofuran (THF) at −20°C for 12 hours yields the 3-methyl derivative in 75% yield, as confirmed by ¹³C NMR (δ 22.1 ppm for the methyl group).
Reductive Amination
An alternative approach involves reductive amination of a γ-keto intermediate. For example, condensation of Boc-L-glutamic acid with acetone using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane produces the 3-methyl derivative after 48 hours. However, this method requires stringent moisture control and yields a racemic mixture unless chiral auxiliaries are employed.
Table 2: Methylation Methods and Outcomes
| Method | Reagents | Conditions | Yield | Stereoselectivity | Source |
|---|---|---|---|---|---|
| Alkylation | MeI, NaH, THF | −20°C, 12 h | 75% | High (R) | |
| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂ | RT, 48 h | 65% | Low |
Deprotection and Final Purification
Ester Hydrolysis
The methyl ester at the α-carboxyl group is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran-water mixture (4:1 v/v). Complete deprotection is achieved within 2 hours at 0°C, as evidenced by the disappearance of the ester carbonyl signal (δ 174.2 ppm) in the ¹³C NMR spectrum.
Chromatographic Purification
Final purification is accomplished via silica gel column chromatography using a gradient of dichloromethane and methanol (90:10 to 80:20 v/v). This step removes residual byproducts, yielding (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid with >98% purity, confirmed by HPLC (retention time: 12.4 min).
Challenges and Mitigation Strategies
Racemization During Methylation
Racemization at the α-carbon during alkylation is minimized by maintaining low temperatures (−20°C) and using 1-hydroxybenzotriazole (HOBt) as an additive. HOBt suppresses base-induced epimerization, preserving the (R)-configuration.
Slow Alkylation Kinetics
Prolonged reaction times (e.g., >1 week) for alkylation, as observed in t-butyl ester intermediates, are mitigated by employing microwave irradiation. For instance, heating at 80°C for 2 hours in dimethylformamide (DMF) reduces the reaction time by 80% without compromising yield.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid undergoes several types of chemical reactions, primarily involving the removal of the tert-butyloxycarbonyl (Boc) protecting group. This deprotection can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The major products formed from these reactions include the free amine and carbon dioxide .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:
Chemistry: Used as a protecting group for amines in multistep organic synthesis.
Biology: Facilitates the synthesis of peptides and proteins by protecting amino groups during reactions.
Medicine: Involved in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Used in the production of various chemicals and materials where controlled protection and deprotection of functional groups are required
Mechanism of Action
The mechanism of action for (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid primarily involves the protection of the amino group. The tert-butyloxycarbonyl group is added to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine and releasing carbon dioxide .
Comparison with Similar Compounds
(2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol
Key Properties :
Comparison :
- Structural Differences: Incorporates a tert-butyldimethylsilyl (TBS) group and a 3,4-dehydro-pyroglutaminol ring, unlike the simpler 3-methyl substitution in the target compound.
- Functional Impact: The TBS group provides orthogonal protection for hydroxyl groups, enabling sequential deprotection strategies. The dehydro-pyroglutaminol scaffold introduces rigidity, which may enhance receptor-binding specificity .
- Synthetic Utility : Requires silyl deprotection (e.g., fluoride-based reagents) in addition to Boc cleavage, increasing synthetic complexity compared to the target compound .
N-(tert-Butoxycarbonyl)-N-methyl-L-threonine
Key Properties :
- CAS Number : 101759-72-2
- Molecular Formula: C₁₀H₁₉NO₅
- Applications: Laboratory research (non-pharmaceutical) .
Comparison :
- Structural Differences: Features a methylated amino group and a β-hydroxybutanoic acid side chain, diverging from the 3-methyl-L-glutamic acid backbone.
- The hydroxyl group introduces polarity, contrasting with the hydrophobic 3-methyl group in the target compound .
- Synthetic Utility: Limited to non-drug applications, whereas the target compound’s stereochemistry makes it suitable for bioactive molecule synthesis.
L-Glutamic Acid Di-tert-butyl Ester Hydrochloride
Key Properties :
Comparison :
- Structural Differences: Protects both α- and γ-carboxyl groups as tert-butyl esters, unlike the single Boc protection on the amino group in the target compound.
- Functional Impact : The dual esterification enhances solubility in organic solvents but limits participation in coupling reactions unless deprotected. The hydrochloride salt form improves crystallinity .
- Synthetic Utility: Primarily used for carboxyl group manipulation, whereas the target compound’s design focuses on amino group protection and stereochemical control.
N-Boc-L-glutamic Acid α-Methyl Ester
Key Properties :
- Molecular Features: Combines Boc protection on the amino group with a methyl ester on the α-carboxyl .
Comparison :
- Structural Differences : The α-methyl ester temporarily blocks the carboxyl group, whereas the target compound retains a free carboxyl group.
- Functional Impact : The ester group requires hydrolysis under basic conditions, adding a step to synthetic workflows. The target compound’s free carboxyl group allows direct incorporation into peptides without additional deprotection .
Research Findings and Implications
- Deprotection Efficiency : Boc removal with trifluoroacetic acid achieves >95% yield in analogs, suggesting similar efficiency for the target compound .
Biological Activity
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic acid, a derivative of L-glutamic acid, is notable for its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This compound belongs to a class of amino acids that play crucial roles in neurotransmission and cellular metabolism. Understanding its biological activity can provide insights into its therapeutic potential and applications.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 261.272 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group at the amine site, which is significant for its stability and reactivity in various chemical environments.
Biological Significance
L-Glutamic acid is primarily recognized as a neurotransmitter in the central nervous system (CNS), influencing synaptic plasticity and cognitive functions. Its derivatives, including this compound, have been studied for their interactions with glutamate receptors, which are pivotal in various neurological processes.
Neurotransmitter Activity
Research indicates that modifications in the structure of glutamic acid can significantly alter its affinity and selectivity for different glutamate receptor subtypes, such as NMDA and AMPA receptors. For instance, studies have shown that certain derivatives exhibit enhanced agonistic or antagonistic properties towards these receptors, which could be leveraged for therapeutic interventions in neurological disorders like Alzheimer's disease and schizophrenia .
1. Receptor Binding Affinity
A comparative study on various glutamate analogs demonstrated that this compound exhibits moderate binding affinity to the NMDA receptor, suggesting potential neuroprotective effects through modulation of excitatory neurotransmission .
2. In Vitro Studies
In vitro assays have revealed that this compound can inhibit excessive neuronal firing induced by glutamate overstimulation. This property may be beneficial in preventing excitotoxicity associated with neurodegenerative diseases .
3. Case Studies
A recent case study involving animal models showed that administration of this compound led to improved cognitive function in mice subjected to stress-induced memory impairment. The results indicated a significant increase in synaptic plasticity markers compared to control groups .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the recommended synthetic routes for (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid?
Answer:
The synthesis typically involves:
- Boc Protection : Introduce the tert-butyloxycarbonyl (Boc) group to the amine of 3-methyl-L-glutamic acid using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF. Catalytic DMAP may enhance reactivity .
- Methylation : The 3-methyl group can be introduced via alkylation of a protected glutamic acid derivative. For example, use methyl iodide in the presence of a strong base (e.g., NaH) under anhydrous conditions.
- Deprotection/Purification : Remove temporary protecting groups (e.g., esters) via acidic hydrolysis (HCl/dioxane) and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Key Validation : Monitor reactions by TLC and confirm final structure using -NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .
Basic: How can the stereochemical integrity of the (3R)-configuration be validated during synthesis?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with authentic standards .
- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for (3R)-configured derivatives.
- X-ray Crystallography : For definitive confirmation, grow single crystals (e.g., in EtOAc/hexane) and solve the crystal structure .
Advanced: How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability under varying pH conditions?
Answer:
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA or HCl/dioxane), cleaving to yield the free amine. Stability tests (e.g., 1H-NMR in CDCl₃ with 1% TFA) show decomposition within hours .
- Basic Conditions : Stable in mild bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester or amide bonds.
Methodological Note : For biological assays requiring neutral pH, stabilize the compound in PBS buffer (pH 7.4) at −20°C to prevent degradation .
Advanced: What analytical strategies resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:
- Polymorphism : Characterize crystalline forms via DSC and PXRD.
- Ionization State : Test solubility in buffered solutions (e.g., pH 2–12) using UV-Vis spectroscopy. The Boc-protected amine increases hydrophobicity, reducing aqueous solubility compared to free glutamic acid .
Cross-Validation : Compare HPLC retention times (C18 column, acetonitrile/water + 0.1% TFA) with standards from independent syntheses .
Basic: What are the primary applications of this compound in peptide chemistry?
Answer:
- Peptide Synthesis : Serves as a conformationally constrained glutamic acid analog. The Boc group allows selective deprotection during solid-phase synthesis (e.g., Fmoc/Boc strategies) .
- Enzyme Studies : Used to probe active sites of glutamic acid-specific enzymes (e.g., proteases) via competitive inhibition assays.
Advanced: How can researchers assess the compound’s metabolic stability in biological systems?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The Boc group may slow hydrolysis compared to acetylated analogs .
- Isotopic Tracing : Synthesize a -labeled derivative and track incorporation into cellular metabolites using NMR or mass spectrometry .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations : Model the Boc group’s electron-withdrawing effects on the adjacent carbonyl using Gaussian09 (B3LYP/6-31G* basis set). Predict susceptibility to nucleophilic attack (e.g., by amines in peptide coupling) .
- Molecular Dynamics : Simulate interactions with enzymes (e.g., MMP3) to identify binding modes and reactive conformations .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR confirm Boc group integrity (δ 1.4 ppm for tert-butyl, δ 155–160 ppm for carbonyl).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 318.18) .
- IR Spectroscopy : Detect Boc carbonyl stretch (~1680–1720 cm) and carboxylic acid O-H (~2500–3300 cm) .
Advanced: How does the methyl substitution at the 3-position affect enzymatic recognition compared to unmodified L-glutamic acid?
Answer:
- Steric Hindrance : The 3-methyl group disrupts binding in enzymes with rigid active sites (e.g., glutamate dehydrogenase). Test via kinetic assays (e.g., IC50 shifts).
- Conformational Analysis : Use circular dichroism (CD) to compare secondary structure induction in peptides containing the modified residue .
Advanced: What strategies mitigate racemization during solid-phase synthesis using this compound?
Answer:
- Low-Temperature Coupling : Activate the carboxylate with HATU/DIPEA at 0°C to minimize base-induced racemization.
- Additives : Include Oxyma Pure or HOAt to enhance coupling efficiency without racemization .
- Monitoring : Use Marfey’s reagent to derivatize hydrolyzed peptides and detect D/L ratios via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
